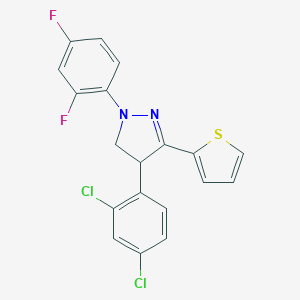
4-(2,4-Dichlorophenyl)-1-(2,4-difluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-Dichlorophenyl)-1-(2,4-difluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This compound is characterized by the presence of dichlorophenyl, difluorophenyl, and thienyl groups attached to the pyrazole ring, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dichlorophenyl)-1-(2,4-difluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.
Introduction of the substituents: The dichlorophenyl, difluorophenyl, and thienyl groups can be introduced through various substitution reactions, often involving halogenation and coupling reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of metal catalysts such as palladium or copper.
Solvents: Selection of appropriate solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Temperature and Pressure: Control of reaction temperature and pressure to favor the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dichlorophenyl)-1-(2,4-difluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction of the pyrazole ring or substituents using reducing agents like lithium aluminum hydride.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: DMF, THF, ethanol.
Catalysts: Palladium, copper.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield fully or partially reduced derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(2,4-Dichlorophenyl)-1-(2,4-difluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
4-(2,4-dichlorophenyl)-1-(2,4-difluorophenyl)-3-(2-thienyl)-1H-pyrazole: Lacks the dihydro component, which may affect its reactivity and biological activity.
4-(2,4-dichlorophenyl)-1-(2,4-difluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-imidazole: Contains an imidazole ring instead of a pyrazole ring, leading to different chemical properties.
Uniqueness
The unique combination of dichlorophenyl, difluorophenyl, and thienyl groups in 4-(2,4-Dichlorophenyl)-1-(2,4-difluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole may impart distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H12Cl2F2N2S |
|---|---|
Molecular Weight |
409.3 g/mol |
IUPAC Name |
4-(2,4-dichlorophenyl)-2-(2,4-difluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazole |
InChI |
InChI=1S/C19H12Cl2F2N2S/c20-11-3-5-13(15(21)8-11)14-10-25(17-6-4-12(22)9-16(17)23)24-19(14)18-2-1-7-26-18/h1-9,14H,10H2 |
InChI Key |
YJQJPOBEKGBNPN-UHFFFAOYSA-N |
SMILES |
C1C(C(=NN1C2=C(C=C(C=C2)F)F)C3=CC=CS3)C4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
C1C(C(=NN1C2=C(C=C(C=C2)F)F)C3=CC=CS3)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


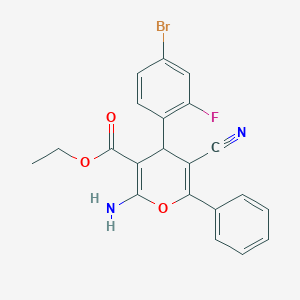
![N'-[(Z)-pyrrol-2-ylidenemethyl]-1H-indole-3-carbohydrazide](/img/structure/B336114.png)
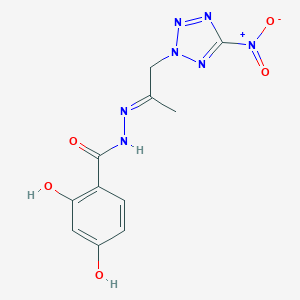

![N'-(2-naphthylmethylene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B336119.png)
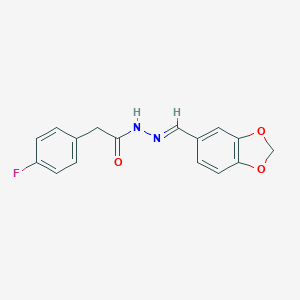
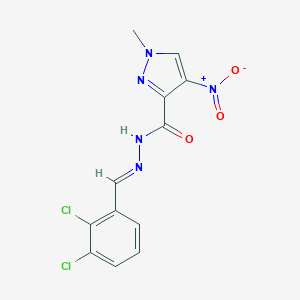
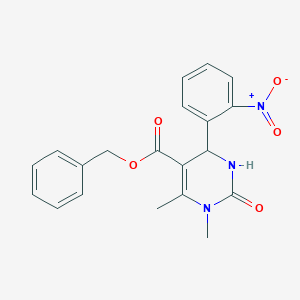
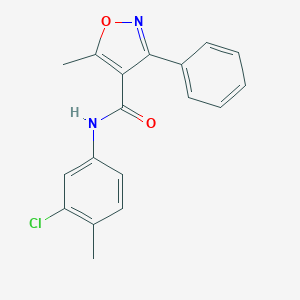


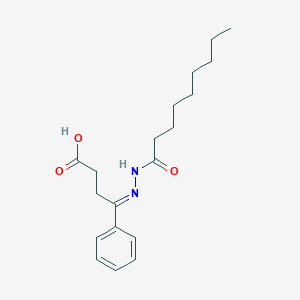

![Tert-butyl 6'-amino-5'-cyano-6-fluoro-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B336137.png)
